molecular formula C6H10O3 B8743823 2-Propanone, 1-(1-oxopropoxy)- CAS No. 72845-79-5

2-Propanone, 1-(1-oxopropoxy)-

Cat. No.: B8743823
CAS No.: 72845-79-5
M. Wt: 130.14 g/mol
InChI Key: QCSKTFWPHGNBOR-UHFFFAOYSA-N
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Description

2-Propanone, 1-(1-oxopropoxy)- (IUPAC name) is a derivative of acetone (2-propanone) featuring a propionyloxy group (-O-CO-CH₂CH₃) attached to the 1-position of the propanone backbone. The molecular formula is hypothesized to be C₆H₁₀O₃ (molecular weight ≈ 130.14 g/mol), though this requires experimental validation .

Properties

CAS No.

72845-79-5

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

2-oxopropyl propanoate

InChI

InChI=1S/C6H10O3/c1-3-6(8)9-4-5(2)7/h3-4H2,1-2H3

InChI Key

QCSKTFWPHGNBOR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCC(=O)C

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Addition at the Ketone Group

The carbonyl group in 2-propanone derivatives is susceptible to nucleophilic attack. Expected reactions include:

Reaction Type Conditions Product Mechanistic Notes
Grignard AdditionRMgX (R = alkyl/aryl), dry etherSecondary alcoholNucleophilic attack forms tertiary alcohol after protonation .
ReductionNaBH₄, LiAlH₄, or catalytic H₂Secondary alcohol (1-(1-oxopropoxy)propan-2-ol)Ketone reduced to alcohol; ether remains intact .
Cyanohydrin FormationHCN, baseCyanohydrin derivativeEquilibrium-driven; reversible addition .

Key Limitation : The electron-donating isopropoxy group may deactivate the ketone slightly, reducing electrophilicity compared to acetone.

Enolate Formation and Subsequent Reactions

Under basic conditions, the α-hydrogen adjacent to the ketone can be deprotonated to form an enolate, enabling alkylation or acylation:

Reaction Type Conditions Product References
AlkylationCs₂CO₃, alkyl halideα-Alkylated derivativeAnalogous β-ketophosphonate alkylation .
Aldol CondensationBase (e.g., NaOH), aldehyde/ketoneβ-Hydroxy ketone or α,β-unsaturated ketoneEnolate attacks carbonyl of another molecule .

Example :
In the presence of cesium carbonate, enolate intermediates of β-keto derivatives undergo regioselective 1,3-dipolar cycloaddition with azides to form triazoles . For 1-(1-oxopropoxy)-2-propanone, similar reactivity could yield triazolyl products.

Ether Cleavage and Functionalization

The isopropoxy group may undergo acid-catalyzed hydrolysis or participate in substitution reactions:

Reaction Type Conditions Product Mechanistic Notes
Acidic HydrolysisH₃O⁺, heatPropan-2-ol + 2-oxopropanoic acidEther cleavage via SN1/SN2 mechanism .
Williamson Ether SynthesisAlkyl halide, baseNew ether derivativeReplaces isopropoxy with another alkoxy group .

Note : Ethers are generally stable but cleave under strong acidic or oxidative conditions.

Oxidation and Reduction Pathways

  • Oxidation : The ketone group is resistant to further oxidation, but the isopropoxy chain could oxidize to a carbonyl under strong conditions (e.g., KMnO₄/H⁺), yielding a diketone.

  • Reduction : Full reduction of both ketone and ether is unlikely under standard conditions, but selective ketone reduction is feasible (see Section 1).

Cycloaddition and Heterocycle Formation

The compound’s enolate may act as a dipolarophile in [3+2] cycloadditions:

Reaction Type Conditions Product References
1,3-Dipolar CycloadditionAzide, Cu(I) catalyst1,2,3-Triazole derivativeAnalogous to Huisgen cycloaddition .

Example :
Reaction with benzyl azide under copper catalysis could yield a triazole-linked product, leveraging the enolate’s nucleophilicity .

Biological and Metabolic Reactions

As a metabolite (PubChem CID 536431), potential enzymatic transformations include:

  • Oxidation : Cytochrome P450-mediated oxidation of the isopropoxy chain.

  • Conjugation : Glucuronidation or sulfation at the ketone or ether oxygen.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and physicochemical properties of 2-propanone, 1-(1-oxopropoxy)- with analogous 2-propanone derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituent Notable Properties/Applications
2-Propanone, 1-(1-oxopropoxy)- C₆H₁₀O₃ (inferred) 130.14 (calculated) N/A Propionyloxy (-O-CO-CH₂CH₃) Hypothesized higher lipophilicity vs. acetyloxy analogs. Potential use in polymer precursors or flavorants.
2-Propanone, 1-methoxy () C₄H₈O₂ 88.1051 5878-19-3 Methoxy (-OCH₃) Low boiling point (~115°C); used as a solvent in organic synthesis.
2-Propanone, 1-(acetyloxy) () C₅H₈O₃ 116.1152 592-20-1 Acetyloxy (-O-CO-CH₃) Moderate polarity; employed in esterification reactions and fragrance industries.
2-Propanone, 1-[(4-methylphenyl)sulfonyl] () C₁₀H₁₂O₃S 212.265 5366-49-4 Tosyl (-SO₂-C₆H₄-CH₃) High thermal stability; acts as a protecting group in peptide synthesis.
1-(4-Methoxyphenyl)-2-propanone () C₁₀H₁₂O₂ 164.20 122-84-9 4-Methoxyphenyl Naturally occurring in anise and fennel; used in flavoring agents.

Key Findings:

Substituent Effects on Polarity :

  • The propionyloxy group in the target compound likely increases hydrophobicity compared to the methoxy group () but remains less polar than the tosyl derivative (). This balance could enhance its utility in biphasic reaction systems .
  • The acetyloxy analog () exhibits intermediate polarity, making it suitable for applications requiring moderate solubility in both aqueous and organic phases.

Thermal and Chemical Stability: Tosyl-substituted 2-propanone () demonstrates exceptional stability under acidic conditions due to the electron-withdrawing sulfonyl group. In contrast, esters like acetyloxy or propionyloxy may hydrolyze more readily under basic conditions .

Biological Relevance :

  • The 4-methoxyphenyl derivative () highlights the role of aromatic substituents in natural product chemistry, suggesting that the target compound’s propionyloxy group could be explored for bioactive properties in drug design .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Propanone, 1-(1-oxopropoxy)- in laboratory settings?

  • Methodological Answer : Synthesis can be achieved via esterification between 1-hydroxy-2-propanone and propionic acid derivatives under acidic or enzymatic catalysis. For example, cyclohexanone monooxygenase (CHMO) engineering, as demonstrated in related ketone-functionalized compounds, can improve reaction efficiency and selectivity . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the target compound.

Q. How can reverse-phase HPLC be optimized for analyzing 2-Propanone, 1-(1-oxopropoxy)-?

  • Methodological Answer : Utilize a Newcrom R1 column (C18 stationary phase) with a mobile phase of water/acetonitrile (70:30 v/v) at a flow rate of 1.0 mL/min. Detection via UV absorbance at 210–230 nm is effective for carbonyl-containing compounds. Validate retention time and peak purity using spiked standards .

Q. What spectroscopic techniques are suitable for structural confirmation?

  • Methodological Answer :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra for characteristic signals: δ ~2.1–2.3 ppm (ketone CH3_3), δ ~4.2–4.5 ppm (oxypropylene CH2_2) .
  • IR : Confirm ester C=O (~1740 cm1^{-1}) and ketone C=O (~1710 cm1^{-1}) stretches.
  • MS : Use EI-MS to identify molecular ion peaks (expected m/z ~144 for C6_6H10_{10}O3_3) .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic data (e.g., boiling point) be resolved?

  • Methodological Answer : Cross-reference NIST data (e.g., Tboil_{\text{boil}} ~418 K for analogs ) with experimental validation using differential scanning calorimetry (DSC). Discrepancies may arise from impurities; employ GC-MS to verify purity (>98%) and compare with computational predictions (e.g., COSMO-RS simulations) .

Q. What strategies mitigate byproduct formation during synthesis?

  • Methodological Answer : Byproducts like epoxy derivatives (e.g., 2,3-epoxypropane analogs) can form via unintended oxidation. Optimize reaction conditions:

  • Use anhydrous solvents (e.g., THF) to suppress hydrolysis.
  • Introduce radical scavengers (e.g., BHT) to prevent autoxidation.
  • Monitor reaction progress via TLC and quench intermediates promptly .

Q. How to evaluate the compound’s stability under varying pH and temperature?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 3–9) at 25°C for 24–72 hours. Analyze degradation via HPLC .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition thresholds (>150°C typical for esters) .

Q. What experimental designs are effective for studying nucleophilic reactivity?

  • Methodological Answer : Design kinetic assays with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (e.g., DMF). Monitor reaction rates via 1H^1H-NMR or UV-Vis spectroscopy. Compare activation energies using Arrhenius plots to elucidate mechanisms .

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